molecular formula C12H16FN B1445048 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine CAS No. 1249142-99-1

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B1445048
CAS No.: 1249142-99-1
M. Wt: 193.26 g/mol
InChI Key: HIPUXUJIBUVACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, along with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery. Its fluorine atom may enhance its pharmacokinetic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can influence the compound’s binding affinity and selectivity. The compound may modulate signaling pathways or inhibit specific enzymatic activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine: Similar structure but with the fluorine atom at the 4-position.

    3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Fluorophenyl)-2,2-dimethylpiperidine: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of two methyl groups on the pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPUXUJIBUVACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 3
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 4
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 5
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 6
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.